![molecular formula C18H18N2O3 B2386840 N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine CAS No. 1014412-84-0](/img/structure/B2386840.png)
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine
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Description
“N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine” is a complex organic compound. It contains an indole nucleus, which is a versatile moiety that displays diverse biological and clinical applications . The indole scaffold has been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of similar compounds involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . A synthetic strategy has been proposed for obtaining new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . This strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .Molecular Structure Analysis
The molecular structure of similar compounds like “1H-Indole, 2,3-dihydro-” has been analyzed . The molecular formula is C8H9N and the molecular weight is 119.1638 . The structure is available as a 2D Mol file or as a computed 3D SD file .Future Directions
The future directions for “N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine” could involve further exploration of its potential biological activities. The synthetic strategy proposed for obtaining new 2,3-dihydroindole derivatives could be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This could open up new avenues for therapeutic possibilities.
properties
IUPAC Name |
(2S)-2-(2,3-dihydroindole-1-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(22)15(12-13-6-2-1-3-7-13)19-18(23)20-11-10-14-8-4-5-9-16(14)20/h1-9,15H,10-12H2,(H,19,23)(H,21,22)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVFYOSSXIJRGR-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine |
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